p-Ranolazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranolazine, also known as p-Ranolazine, is a medication used to treat chronic angina . This condition is characterized by chest pain or discomfort due to reduced blood flow to the heart muscle . Ranolazine is usually used together with other medicines such as ACE inhibitors, angiotensin receptor blockers, calcium channel blockers, beta-blockers, nitrates, antiplatelets, or lipid-lowering medicines .

Synthesis Analysis

Ranolazine is a piperazine derivative . Both enantiomers of the potential anti-anginal drug ranolazine have been synthesized from enantiopure ®- and (S)-3-chloro-1- (2-methoxyphenoxy)propan-2-ol .

Chemical Reactions Analysis

Ranolazine selectively inhibits the late sodium current . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration . Intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

科学的研究の応用

Antianginal Agent

Ranolazine is approved as an antianginal agent . It has a favorable overall safety profile . This drug was developed initially as a metabolic modulator .

Inhibitor of Cardiac Late Na+ Current

Ranolazine was also identified as an inhibitor of the cardiac late Na+ current . It also blocks other ionic currents, including the hERG/Ikr K+ current .

Antiarrhythmic Effects

The actions of Ranolazine have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias .

Treatment for Chronic Angina Pectoris

Despite its antiarrhythmic properties, Ranolazine is only authorized as a second-line treatment in patients with chronic angina pectoris .

Effects on Neurons

Ranolazine has shown novel effects on neurons .

Effects on the Vascular System

Ranolazine has shown effects on the vascular system .

Effects on Skeletal Muscles

Ranolazine has shown effects on skeletal muscles .

Blood Sugar Control

Ranolazine has shown effects on blood sugar control .

Potential Cancer Treatment

Ranolazine has shown potential effects on cancer, which may open the way to reposition this “old” drug alone or in combination with other medications .

作用機序

Target of Action

p-Ranolazine, also known as Ranolazine, is primarily targeted towards the late sodium current (INa) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and contractility .

Mode of Action

Ranolazine selectively inhibits the late sodium current in cardiac cells . This inhibition reduces the influx of sodium ions during the plateau phase of the cardiac action potential . It also inhibits the delayed rectifying potassium current (IKr) and the L-type calcium channel current (ICa,L) at slightly higher concentrations . The net effect of ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .

Biochemical Pathways

The inhibition of the late sodium current by ranolazine reduces the sodium-calcium exchange in cardiac cells . This leads to a decrease in intracellular calcium concentration, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability of ranolazine ranges from 35% to 50% . The elimination half-life of ranolazine is 1.4–1.9 hours . Ranolazine is a weak inhibitor of CYP3A, and increases the area under the curve (AUC) and maximum concentration (Cmax) for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold .

Result of Action

The primary result of ranolazine’s action is the relief of symptoms associated with chronic angina . By reducing intracellular calcium concentration, ranolazine decreases left ventricular tension, thereby reducing myocardial oxygen demand and alleviating angina symptoms .

Action Environment

The efficacy of ranolazine can be influenced by various environmental factors. For instance, the presence of liver dysfunction can increase the drug’s effect on the QT interval, making it contraindicated in persons with mild to severe liver disease . Furthermore, the presence of other drugs metabolized by CYP3A can affect the pharmacokinetics of ranolazine .

将来の方向性

Ranolazine has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, especially atrial fibrillation (AF), and in diastolic dysfunction, pulmonary hypertension (PH), and chemotherapy-related cardiotoxicity . Ranolazine may be particularly attractive in diabetic patients with angina since it leads to a reduction in glucose levels . Accumulating evidence may see ranolazine in routine clinical use for many conditions beyond its traditional role as an antianginal .

特性

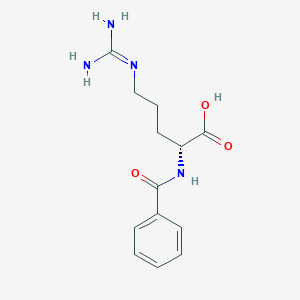

IUPAC Name |

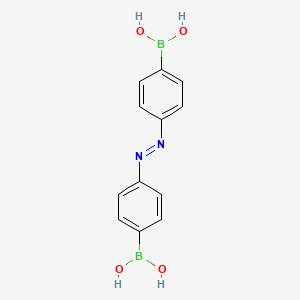

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRVPHYZFCHTNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393717-45-7 |

Source

|

| Record name | p-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)